molecular formula C24H19F2N7O B6564632 N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide CAS No. 1006277-28-6

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide

Cat. No.: B6564632
CAS No.: 1006277-28-6
M. Wt: 459.5 g/mol
InChI Key: BLKUJMOBPPYHKO-UHFFFAOYSA-N
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Description

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide is a complex organic compound notable for its structural intricacy and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolopyrimidine core, a structure frequently explored in medicinal chemistry due to its pharmacologically active properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide involves multiple steps. A typical synthetic route begins with the formation of the pyrazolopyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors such as 2,4-dimethylphenylhydrazine and suitable diketones or aldehydes under acidic or basic conditions.

Once the core structure is synthesized, the next step involves the functionalization of the pyrazolopyrimidine nucleus

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization for large-scale synthesis, ensuring high yield and purity. This optimization could include the use of continuous flow reactors, automated synthesis setups, and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide can undergo various chemical reactions, including:

  • Oxidation and Reduction: : Though primarily stable, certain conditions may facilitate oxidation of the methyl groups or reduction of aromatic nitrogens.

  • Substitution: : The presence of fluorine atoms makes the compound amenable to nucleophilic substitution reactions, especially under strong base conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride

  • Nucleophiles: : Ammonia, primary amines, organometallic reagents such as Grignard reagents

Major Products

The major products from these reactions typically include derivatives with modified functional groups, such as hydroxylated, aminated, or alkylated products, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide finds applications in several areas:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules, acting as a building block for the development of new materials.

  • Biology and Medicine: : Potentially explored for its pharmacological activity, possibly in the development of anti-inflammatory, anti-cancer, or anti-microbial agents due to the structural motifs known for such properties.

  • Industry: : Application in the manufacturing of specialized polymers, or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide, particularly in biological systems, involves interaction with molecular targets such as enzymes or receptors. The pyrazolopyrimidine core is known to bind to kinase enzymes, modulating their activity, which is crucial in regulating various cellular processes including cell growth, proliferation, and apoptosis.

Comparison with Similar Compounds

Unique Attributes

Compared to other pyrazolopyrimidine derivatives, N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide is unique due to the presence of both the dimethylphenyl and difluorobenzamide groups, which may enhance its binding affinity and specificity towards certain molecular targets.

Similar Compounds

Similar compounds include:

  • Pyrazolo[3,4-d]pyrimidines: : Basic structures without additional functional groups

  • N-phenylpyrazoles: : Featuring the phenyl group attached to the pyrazole ring

  • Difluorobenzamides: : Compounds with the difluorobenzamide motif but lacking the pyrazolopyrimidine structure

Properties

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N7O/c1-13-4-7-20(14(2)8-13)32-22-18(11-29-32)23(28-12-27-22)33-21(9-15(3)31-33)30-24(34)17-6-5-16(25)10-19(17)26/h4-12H,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKUJMOBPPYHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=C(C=C5)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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